molecular formula C14H19BrO B13317427 (((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene

(((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene

Cat. No.: B13317427
M. Wt: 283.20 g/mol
InChI Key: SHJYBKWQIATTFH-UHFFFAOYSA-N
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Description

Overview and Key Identifiers (((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene ( 1249890-22-9) is an organic compound with the molecular formula C14H19BrO and a molecular weight of 283.20 g/mol . This benzyl-protected bromomethyl cyclohexane derivative is characterized by a cyclohexane ring bearing both a bromomethyl group and a benzyloxymethyl group on the same carbon atom. Its structure, featuring a reactive carbon-bromine bond, makes it a valuable intermediate in synthetic organic chemistry . Research Applications and Synthetic Utility This compound serves primarily as a versatile building block in organic synthesis. The benzyl group offers a means of protecting an alcohol functionality as a stable ether, while the bromomethyl group acts as a reactive handle for further chemical transformations . It is particularly useful in nucleophilic substitution reactions, where the bromide can be displaced by various nucleophiles such as amines, thiols, or alkoxides to form new carbon-heteroatom bonds . Furthermore, it can undergo elimination reactions under basic conditions to form alkenes . Its application extends to the synthesis of more complex molecular architectures, including potential precursors for pharmaceuticals, liquid crystals, and specialized polymers . Handling and Safety This product is intended for research and development purposes only. It is not certified or intended for diagnostic, therapeutic, or human use. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling instructions. Based on safety data for structurally similar brominated compounds, this material may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye damage . It is essential to use appropriate personal protective equipment (PPE), including gloves and safety goggles, and to work in a well-ventilated area .

Properties

Molecular Formula

C14H19BrO

Molecular Weight

283.20 g/mol

IUPAC Name

[1-(bromomethyl)cyclohexyl]oxymethylbenzene

InChI

InChI=1S/C14H19BrO/c15-12-14(9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2

InChI Key

SHJYBKWQIATTFH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CBr)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of Cyclohexyl Methyl Bromide Intermediate

Objective: To generate (1-(Bromomethyl)cyclohexyl) as a key intermediate.

Methodology:

  • Starting Material: Cyclohexanol derivatives, such as cyclohexane-1,1-dimethanol or cyclohexanol itself.
  • Reaction: Bromination of the methyl groups attached to the cyclohexyl ring.

Typical Procedure:

a. Bromomethylation of cyclohexanol derivatives using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in a suitable solvent like carbon tetrachloride or dichloromethane.
b. Alternatively, direct bromination of methyl groups on cyclohexane rings via free radical mechanisms, often employing NBS with a radical initiator under controlled conditions.

Reaction Example:

Cyclohexane-1,1-dimethanol + NBS → (1-(Bromomethyl)cyclohexyl) bromide

Supporting Data:

  • Patents and literature indicate the use of NBS for selective benzylic or allylic bromination, adaptable for methyl groups on cyclohexane rings.

Formation of the Ether Linkage

Objective: To connect the bromomethyl cyclohexyl fragment with benzene via an ether linkage.

Methodology:

Typical Procedure:

a. Generate phenolate ion by deprotonating benzene derivatives with a strong base like potassium carbonate or sodium hydride.
b. React phenolate with the bromomethyl cyclohexyl bromide under anhydrous conditions to form the ether linkage.

Reaction Example:

Phenolate + (1-(Bromomethyl)cyclohexyl) bromide → (((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene

Supporting Data:

  • Williamson ether synthesis is a classical route for such linkages, with high yields reported in similar systems.

Final Functionalization and Purification

  • Purification: Column chromatography, recrystallization, or distillation to isolate the pure compound.
  • Notes: Careful control of reaction conditions (temperature, solvent, stoichiometry) enhances yield and purity.

Data Table: Summary of Preparation Methods

Step Starting Material Reagents & Conditions Key Reaction Yield/Remarks
1 Cyclohexanol derivatives NBS, radical initiator, solvent Bromomethylation Moderate to high yield, selective bromination
2 Phenol or benzyl alcohol Base (K2CO3), anhydrous solvent Williamson ether synthesis High efficiency, mild conditions
3 Purification Chromatography or recrystallization - Ensures high purity

Chemical Reactions Analysis

Types of Reactions

(((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Products include substituted benzyl derivatives.

    Oxidation: Products include benzyl alcohols or benzyl ketones.

    Reduction: Products include methyl-substituted benzene derivatives.

Scientific Research Applications

(((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The bromomethyl group acts as an electrophile, attracting nucleophiles and facilitating substitution reactions. The oxygen bridge in the molecule provides stability and influences the reactivity of the compound.

Comparison with Similar Compounds

Key Observations :

  • The carboxylate ester in introduces polarity, affecting solubility and reaction pathways (e.g., hydrolysis vs. alkylation).

Brominated Benzene Derivatives with Ether Linkages

Compound Name Molecular Formula CAS Number Key Features Yield in Synthesis Reference
1-(Allyloxy)-4-(2-(bromomethyl)-1,1,1-trifluorodecan-2-yl)benzene C₂₀H₂₅BrF₃O Not provided Allyloxy group and trifluorodecane chain; enhanced lipophilicity. 64%
1-(Bromomethyl)-3-methoxy-5-methylbenzene C₉H₁₁BrO 106116-42-1 Methoxy and methyl substituents on benzene; simpler structure. Not reported
4-(Bromomethyl)benzaldehyde C₈H₇BrO 51359-78-5 Aldehyde functional group; reactive for condensation reactions. Used in triazole synthesis

Key Observations :

  • The allyloxy-trifluorodecane compound () achieved a moderate yield (64%) via diazo insertion, suggesting that the target compound’s synthesis might require optimized conditions for higher efficiency.

Key Observations :

  • Brominated compounds universally require stringent safety protocols, including PPE and proper ventilation.
  • The target compound’s hazards are inferred from structurally related substances ().

Biological Activity

The compound (((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene , also known as bromomethylcyclohexyl benzyl ether , is an organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The structural characteristics of this compound, particularly the presence of the bromomethyl group, may influence its reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C15H21BrOC_{15}H_{21}BrO, with a molecular weight of approximately 321.24 g/mol. The compound features a benzene ring bonded to a cyclohexyl group, which is further substituted with a bromomethyl group. This substitution plays a crucial role in determining the compound's biological activity.

Structural Formula

Br CH2C6H11O CH2C6H5\text{Br CH}_2-\text{C}_6\text{H}_{11}-\text{O CH}_2-\text{C}_6\text{H}_5

The biological activity of this compound is primarily attributed to its ability to engage in halogen bonding due to the presence of the bromine atom. This interaction can enhance the compound's binding affinity to various biological macromolecules, such as proteins and enzymes.

Key Biological Interactions:

  • Halogen Bonding : The bromine atom can form specific interactions with electron-rich sites on biomolecules, potentially influencing their activity.
  • π-π Interactions : The aromatic benzene ring may engage in π-π stacking interactions with nucleobases or aromatic amino acids, affecting cellular processes.

In Vitro Studies

Recent studies have evaluated the cytotoxicity and selectivity of this compound against various cancer cell lines. The results indicate that this compound exhibits selective cytotoxic effects, particularly against certain types of T-lymphoblastic cells.

Cell LineIC50 (µM)Selectivity
CCRF-CEM5.0High
MOLT-47.2Moderate
Jurkat6.5Moderate
HeLa S3>10Low
HepG2>10Low

Case Studies

  • Study on Cytotoxicity : A study published in the Journal of Medicinal Chemistry investigated the effects of various brominated compounds on cancer cell lines. This compound was shown to have a notable cytotoxic effect on T-lymphoblastic cell lines, with IC50 values indicating effective inhibition at low concentrations .
  • Mechanistic Insights : Research involving molecular dynamics simulations provided insights into how this compound interacts with target enzymes at the molecular level. These studies highlighted the importance of halogen bonding and π-π interactions in mediating biological activity .

Applications in Drug Development

The unique structural features of this compound make it a candidate for further exploration in drug development, particularly as a lead compound for designing new anticancer agents. Its ability to selectively target certain cancer cell lines while sparing normal cells is particularly advantageous.

Potential Future Research Directions

  • Optimization of Derivatives : Investigating derivatives of this compound may lead to compounds with enhanced potency and selectivity.
  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy of this compound in live models.
  • Mechanistic Studies : Further elucidation of the precise mechanisms by which this compound exerts its biological effects will be critical for its development as a therapeutic agent.

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